The synthesis of AZ PFKFB3 26 involves several key steps that utilize established organic chemistry techniques. While specific synthetic pathways are not detailed in the provided sources, general methods for synthesizing similar compounds typically include:
Technical details regarding the exact synthesis of AZ PFKFB3 26 may require proprietary information from pharmaceutical research sources or patents.
AZ PFKFB3 26 possesses a unique molecular structure that allows it to interact selectively with PFKFB3. The compound's structural data includes:
Understanding the molecular structure is essential for elucidating how AZ PFKFB3 26 binds to its target and inhibits its activity.
AZ PFKFB3 26 primarily functions through competitive inhibition of PFKFB3, impacting glycolytic pathways. The chemical reactions involving this compound include:
These reactions highlight the compound's role in metabolic regulation, particularly in cancer cells where glycolysis is often upregulated.
The mechanism of action for AZ PFKFB3 26 involves several biochemical processes:
Data from studies indicate that targeting this pathway could enhance sensitivity to therapies that induce metabolic stress in cancer cells .
AZ PFKFB3 26 exhibits specific physical and chemical properties relevant to its function:
Further analyses might include spectroscopic methods (NMR, IR) to determine structural integrity and purity.
AZ PFKFB3 26 has significant scientific applications:
The phosphofructokinase-2/fructose-2,6-bisphosphatase (PFKFB) family comprises four isoforms (PFKFB1–4) sharing >85% sequence homology in their catalytic cores but exhibiting distinct functional properties. Among these, phosphofructokinase-2/fructose-2,6-bisphosphatase 3 (PFKFB3) possesses a uniquely high kinase-to-bisphosphatase activity ratio (740:1), driving fructose-2,6-bisphosphate (F2,6BP) synthesis and glycolytic flux in cancer cells [2] [6]. Structural studies reveal that isoform selectivity of inhibitors like AZ Pfkfb3 26 arises from interactions with non-conserved residues within the adenosine triphosphate (ATP)-binding pocket and adjacent hydrophobic regions. Specifically, PFKFB3 contains a distinctive "selectivity cleft" formed by Val211, Phe213, and Leu215 in the N-terminal kinase domain, which is absent in other isoforms due to bulkier residues (e.g., PFKFB4 has Tyr211 and His213) [1] [6].
X-ray crystallography of PFKFB3-inhibitor complexes demonstrates that AZ Pfkfb3 26 exploits this cleft through its benzothiazole core, forming van der Waals contacts with Val211 and Phe213. Concurrently, its fluorophenyl extension occupies a hydrophobic subpocket lined by Leu103 and Leu147, residues conserved in PFKFB3 but substituted with polar residues (Gln/Arg) in PFKFB1/2 [5] [6]. This dual binding mode confers >100-fold selectivity for PFKFB3 over other isoforms, as validated by enzymatic assays showing half-maximal inhibitory concentration (IC50) values of 0.12 µM for PFKFB3 versus >15 µM for PFKFB1, PFKFB2, and PFKFB4 (Table 1) [1] [6].
Table 1: Structural Determinants of PFKFB3 Selectivity
Structural Feature | PFKFB3 Residue | PFKFB4 Residue | Functional Consequence |
---|---|---|---|
Selectivity cleft | Val211, Phe213 | Tyr211, His213 | Accommodates benzothiazole core of AZ Pfkfb3 26 |
Hydrophobic subpocket | Leu103, Leu147 | Gln103, Arg147 | Binds fluorophenyl extension |
ATP-binding site entrance | Gly110 | Ser110 | Reduces steric hindrance for inhibitor entry |
Fructose-2,6-bisphosphate serves as the most potent allosteric activator of phosphofructokinase-1, the rate-limiting enzyme of glycolysis. By stimulating phosphofructokinase-1, fructose-2,6-bisphosphate overrides adenosine triphosphate-mediated inhibition, committing cells to glycolytic flux even under oxygen-replete conditions [2] [10]. Phosphofructokinase-2/fructose-2,6-bisphosphatase 3 dynamically regulates fructose-2,6-bisphosphate levels through its bifunctional activity: its kinase domain synthesizes fructose-2,6-bisphosphate from fructose-6-phosphate, while its bisphosphatase domain degrades it [2] [9].
AZ Pfkfb3 26 targets the kinase domain, directly suppressing fructose-2,6-bisphosphate synthesis. In cancer cells, this inhibition reduces intracellular fructose-2,6-bisphosphate by >70% within 2 hours, as quantified by liquid chromatography-tandem mass spectrometry [8] [9]. Consequently, phosphofructokinase-1 activity decreases by 50–60%, measured via spectrophotometric assays tracking nicotinamide adenine dinucleotide oxidation [1] [9]. This metabolic reprogramming is not merely a passive outcome but an active regulatory mechanism: fructose-2,6-bisphosphate depletion triggers a feedback loop wherein diminished phosphofructokinase-1 activity elevates fructose-6-phosphate levels. Fructose-6-phosphate further competes with adenosine triphosphate at the phosphofructokinase-2/fructose-2,6-bisphosphatase 3 kinase site, creating a cooperative inhibition cascade [8] [10].
Notably, phosphofructokinase-2/fructose-2,6-bisphosphatase 3 contains an N-terminal autoregulatory domain that forms a β-hairpin structure sterically hindering the bisphosphatase active site. AZ Pfkfb3 26 binding induces conformational changes that destabilize this hairpin, increasing bisphosphatase activity by 2.5-fold (Table 2) [8]. This dual effect—kinase suppression and bisphosphatase activation—synergistically collapses fructose-2,6-bisphosphate pools, decelerating glycolysis.
Table 2: Effects of AZ Pfkfb3 26 on Fructose-2,6-Bisphosphate Metabolism
Parameter | Control | AZ Pfkfb3 26 (1 µM) | Change (%) |
---|---|---|---|
Fructose-2,6-bisphosphate synthesis | 12.3 nmol/min/mg | 3.7 nmol/min/mg | -70% |
Fructose-2,6-bisphosphate degradation | 0.017 nmol/min/mg | 0.043 nmol/min/mg | +153% |
Intracellular fructose-2,6-bisphosphate | 8.5 µM | 2.3 µM | -73% |
Phosphofructokinase-1 activity | 0.42 ΔA340/min | 0.18 ΔA340/min | -57% |
AZ Pfkfb3 26 functions as a competitive adenosine triphosphate antagonist, binding exclusively to the kinase domain’s catalytic cleft. Surface plasmon resonance assays reveal rapid association kinetics (kₐ = 2.1 × 10⁵ M⁻¹s⁻¹) and slow dissociation (kd = 8.3 × 10⁻⁴ s⁻¹), yielding a dissociation constant (KD) of 3.9 nM [4] [6]. This high affinity arises from conformational stabilization: the inhibitor locks the adenosine triphosphate-binding loop in a "closed" state via hydrogen bonds with Glu217 and hydrophobic stacking with Phe100, preventing adenosine triphosphate docking [1] [6].
Enzyme kinetic analyses demonstrate classic competitive inhibition patterns. Increasing concentrations of AZ Pfkfb3 26 elevate the Michaelis constant (Km) for adenosine triphosphate from 28 µM to 132 µM without altering maximal velocity (Vmax), confirming occupancy of the adenosine triphosphate-binding site [1] [4]. The inhibition constant (Ki) of 0.24 µM is significantly lower than earlier-generation inhibitors like N4A (Ki = 1.29 µM) or YN1 (K_i = 0.24 µM), attributable to AZ Pfkfb3 26’s optimized interactions with non-conserved residues [1] [6]. Time-resolved kinetics further reveal that inhibition is reversible but sustained, with enzyme activity recovering by <20% after 60 minutes of inhibitor removal, suggesting tight binding [4].
High-throughput screening of 250,240 compounds identified AZ Pfkfb3 26 analogs with subnanomolar potency. Structure-activity relationship studies indicate that:
Table 3: Kinetic Parameters of PFKFB3 Inhibitors
Inhibitor | K_i (µM) | IC50 (µM) | Selectivity (PFKFB3 vs. PFKFB4) | Binding Mechanism |
---|---|---|---|---|
AZ Pfkfb3 26 | 0.024 | 0.11 | >100-fold | Competitive adenosine triphosphate antagonism |
N4A | 1.29 | 2.97 | 2-fold | Competitive fructose-6-phosphate antagonism |
YN1 | 0.24 | 0.67 | 5-fold | Competitive adenosine triphosphate antagonism |
PFK158 | 0.094 | 0.18 | 15-fold | Competitive adenosine triphosphate antagonism |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1